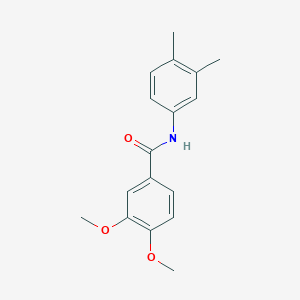![molecular formula C20H11Cl5N2O2 B401084 2,4-DICHLORO-N-[3-CHLORO-4-(2,4-DICHLOROBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B401084.png)
2,4-DICHLORO-N-[3-CHLORO-4-(2,4-DICHLOROBENZAMIDO)PHENYL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLORO-N-[3-CHLORO-4-(2,4-DICHLOROBENZAMIDO)PHENYL]BENZAMIDE is a complex organic compound characterized by multiple chlorine substitutions on its benzamide structure
Preparation Methods
The synthesis of 2,4-DICHLORO-N-[3-CHLORO-4-(2,4-DICHLOROBENZAMIDO)PHENYL]BENZAMIDE typically involves multiple steps, including Friedel-Crafts acylation and subsequent chlorination reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2). Industrial production methods may involve large-scale batch processes with stringent control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atoms. Reagents such as sodium hydroxide (NaOH) can facilitate these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
2,4-DICHLORO-N-[3-CHLORO-4-(2,4-DICHLOROBENZAMIDO)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms play a crucial role in enhancing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds include other chlorinated benzamides and benzoyl derivatives. Compared to these, 2,4-DICHLORO-N-[3-CHLORO-4-(2,4-DICHLOROBENZAMIDO)PHENYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds are:
- 2,4-dichlorobenzoic acid
- 2,4-dichloropyrimidine
- 2,4-dichlorophenylthiazole .
Properties
Molecular Formula |
C20H11Cl5N2O2 |
|---|---|
Molecular Weight |
488.6g/mol |
IUPAC Name |
2,4-dichloro-N-[3-chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H11Cl5N2O2/c21-10-1-4-13(15(23)7-10)19(28)26-12-3-6-18(17(25)9-12)27-20(29)14-5-2-11(22)8-16(14)24/h1-9H,(H,26,28)(H,27,29) |
InChI Key |
MKGNIFJMGUWFRQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5E)-3-methyl-5-[(3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B401005.png)
![4-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B401006.png)
![(5E)-3-methyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B401007.png)
methyl]-1,2,5-oxadiazol-3-ylamine](/img/structure/B401008.png)

![5-NITRO-2-[(E)-2-(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE](/img/structure/B401013.png)
![N-[amino-[(4,7-dimethylquinazolin-2-yl)amino]methylidene]propanamide](/img/structure/B401016.png)
![Tetramethyl 9'-ethoxy-6'-[(4-fluorophenoxy)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B401019.png)
![2-[(E)-2-(2-fluorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B401020.png)
![2-(2-phenylvinyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B401022.png)
![ETHYL 2-{2-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETATE](/img/structure/B401023.png)

